Ethyl 6-methylhept-6-enoate

Description

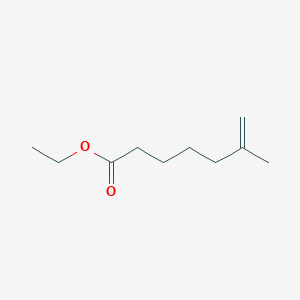

Ethyl 6-methylhept-6-enoate is a branched unsaturated ester characterized by a hept-6-enoate backbone substituted with a methyl group at position 6 and an ethyl ester moiety at position 1. Its molecular formula is C₁₀H₁₆O₂, and its structure features a terminal double bond at the 6-position (hept-6-enoate) and a methyl branch adjacent to the double bond.

Key structural attributes include:

- Double bond: Influences reactivity (e.g., susceptibility to hydrogenation or cycloaddition).

- Methyl branch: Modifies steric and electronic effects compared to linear analogues.

- Ester group: Enhances solubility in organic solvents and enables hydrolysis to carboxylic acids.

Properties

IUPAC Name |

ethyl 6-methylhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-12-10(11)8-6-5-7-9(2)3/h2,4-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJMDIXBABOVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573744 | |

| Record name | Ethyl 6-methylhept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166533-72-8 | |

| Record name | Ethyl 6-methylhept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-methylhept-6-enoate can be synthesized through the esterification of 6-methylhept-6-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 6-methylhept-6-enoate can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

Reduction: The compound can be reduced to form the corresponding saturated ester, ethyl 6-methylheptanoate.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of epoxides or diols.

Reduction: Formation of ethyl 6-methylheptanoate.

Substitution: Formation of substituted esters.

Scientific Research Applications

Chemistry: Ethyl 6-methylhept-6-enoate is used as a starting material in organic synthesis for the preparation of more complex molecules. Its reactivity at the double bond and ester group makes it a versatile intermediate.

Biology and Medicine: In biological research, this compound can be used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions. It may also be investigated for its potential biological activity.

Industry: The compound is widely used in the flavor and fragrance industry due to its fruity odor. It is also used in the production of perfumes and as a flavoring agent in food products.

Mechanism of Action

Mechanism: The mechanism of action of ethyl 6-methylhept-6-enoate involves its interaction with enzymes or other molecular targets. For example, in ester hydrolysis, the compound is cleaved by esterases to produce the corresponding acid and alcohol.

Molecular Targets and Pathways: The primary molecular targets are enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond. The pathways involved include the ester hydrolysis pathway, leading to the formation of 6-methylhept-6-enoic acid and ethanol.

Comparison with Similar Compounds

Ethyl 5-Hydroxyhept-6-enoate

Structural Differences :

- Ethyl 5-hydroxyhept-6-enoate (C₉H₁₄O₃) contains a hydroxyl (-OH) group at position 5 instead of a methyl group.

- The hydroxyl group introduces hydrogen-bonding capacity and polarity, increasing water solubility compared to the non-polar methyl substituent in Ethyl 6-methylhept-6-enoate .

Functional Implications :

- Synthetic Utility: Ethyl 5-hydroxyhept-6-enoate is a key intermediate in synthesizing arachidonic acid metabolites, leveraging enzymatic resolution (e.g., alcohol dehydrogenases) to achieve enantioselectivity .

- Reactivity: The hydroxyl group enables further functionalization (e.g., oxidation to ketones or protection as ethers), whereas the methyl group in this compound primarily influences steric hindrance.

Ethyl 6-Methyl-4-oxohept-6-enoate

Structural Differences :

- Ethyl 6-methyl-4-oxohept-6-enoate (C₁₀H₁₄O₃) contains a ketone group at position 4 in addition to the terminal double bond and methyl group .

Functional Implications :

- Polarity and Reactivity: The 4-oxo group increases polarity, making the compound more reactive toward nucleophilic additions (e.g., Grignard reactions) compared to this compound.

- Synthetic Applications : The ketone moiety allows for further derivatization, such as reductions to secondary alcohols or condensations to form heterocycles.

Ethyl Acetate (Ethyl Ethanoate)

Structural Differences :

Functional Implications :

- Physical Properties: Ethyl acetate has a lower molecular weight and boiling point (~77°C) compared to this compound (predicted higher boiling point due to larger size and branching).

- Applications: Widely used as a solvent, whereas this compound’s applications are likely niche, focusing on specialized organic synthesis.

Hypothetical Data Table: Comparative Properties

| Property | This compound | Ethyl 5-Hydroxyhept-6-enoate | Ethyl 6-Methyl-4-oxohept-6-enoate |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₆O₂ | C₉H₁₄O₃ | C₁₀H₁₄O₃ |

| Functional Groups | Ester, alkene, methyl | Ester, alkene, hydroxyl | Ester, alkene, methyl, ketone |

| Polarity | Moderate | High | High |

| Predicted Boiling Point | ~200–220°C | ~220–240°C | ~230–250°C |

| Key Reactivity | Alkene additions | Hydroxyl oxidation/enzymatic | Ketone nucleophilic additions |

Biological Activity

Ethyl 6-methylhept-6-enoate is an organic compound that has garnered attention in biological research due to its potential therapeutic properties and interactions with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzymatic interactions, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes both an alkene and an ester functional group. Its molecular formula is . The presence of the α,β-unsaturated ester moiety allows it to engage in Michael addition reactions, which are crucial for its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | |

| Functional Groups | Alkene, Ester |

| Reactivity | Participates in Michael addition reactions |

The biological activity of this compound involves several mechanisms:

- Enzyme Interactions : The compound has been studied for its interactions with various enzymes, particularly those involved in ester hydrolysis and other biochemical pathways. Its dual functional groups allow it to modulate enzyme activities effectively.

- Michael Addition Reactions : The α,β-unsaturated carbonyl system enables the compound to act as an electrophile, participating in nucleophilic attacks that can influence metabolic pathways.

- Hydrolysis and Metabolism : Upon hydrolysis, this compound can release active intermediates that may exhibit further biological activities. This property makes it a valuable model compound for studying enzyme-catalyzed reactions .

Biological Activities

This compound has been evaluated for various biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. Some studies have reported activity against plant-pathogenic fungi as well .

- Potential Therapeutic Applications : The compound's ability to interact with specific receptors suggests potential applications in pharmaceuticals, particularly in drug design targeting enzyme pathways involved in disease processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Evaluation :

-

Enzymatic Studies :

- In vitro studies have shown that this compound acts as a substrate for specific enzymes involved in ester hydrolysis, providing insights into its metabolic pathways and potential therapeutic uses.

-

Flavoring Agent Research :

- Beyond medicinal applications, this compound is utilized in the flavor and fragrance industry due to its fruity odor profile, which underscores its versatility in both biological and industrial contexts.

Q & A

Q. What protocols ensure reproducibility in multi-lab studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.